"oleyl lactate chemical structure and properties"
"oleyl lactate chemical structure and properties"
An In-depth Technical Guide to Oleyl Lactate (B86563): Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl lactate, the ester of oleyl alcohol and lactic acid, is a versatile oleochemical with growing interest in the pharmaceutical and cosmetic industries. Its unique combination of a long, lipophilic alkyl chain and a hydrophilic alpha-hydroxy acid moiety imparts valuable properties such as emolliency, solvency, and the potential to act as a penetration enhancer in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of oleyl lactate, with a focus on its relevance to drug development.
Chemical Structure and Identification
Oleyl lactate is chemically designated as (Z)-octadec-9-en-1-yl 2-hydroxypropanoate.[1] The molecule consists of an 18-carbon monounsaturated oleyl group derived from oleyl alcohol, ester-linked to a lactate group derived from lactic acid.
Figure 1: Chemical Structure of Oleyl Lactate.
Table 1: Chemical Identifiers for Oleyl Lactate
| Identifier | Value | Reference |
| IUPAC Name | (Z)-octadec-9-en-1-yl 2-hydroxypropanoate | [1] |
| CAS Number | 42175-36-0 | [2] |
| Molecular Formula | C₂₁H₄₀O₃ | [1] |
| Molecular Weight | 340.54 g/mol | |
| Synonyms | Oleyl 2-hydroxypropanoate, Propanoic acid, 2-hydroxy-, (9Z)-9-octadecen-1-yl ester | [2] |
Physicochemical Properties
Table 2: Physicochemical Properties of Oleyl Lactate
| Property | Value | Method | Reference |
| Appearance | Expected to be a clear to yellowish liquid or soft solid at room temperature | - | General knowledge |
| Boiling Point | 444.7 ± 28.0 °C | Predicted | |
| Density | 0.919 ± 0.06 g/cm³ | Predicted | |
| pKa | 13.05 ± 0.20 | Predicted | |
| LogP | 7.8 | Predicted | |
| Solubility | Expected to be soluble in organic solvents and oils, and poorly soluble in water | - | General knowledge |
Synthesis of Oleyl Lactate
Oleyl lactate is typically synthesized via the esterification of oleyl alcohol with lactic acid. This reaction can be catalyzed by an acid or carried out enzymatically.
Chemical Synthesis: Acid-Catalyzed Esterification
A general procedure for the synthesis of lactate esters involves the direct esterification of lactic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.
Figure 2: General Workflow for Acid-Catalyzed Esterification of Oleyl Lactate.
Experimental Protocol (General)
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer.
-
Charging Reactants: Charge the flask with equimolar amounts of oleyl alcohol and lactic acid. Add a suitable solvent for azeotropic distillation (e.g., toluene) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with stirring. The water formed during the reaction is collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
-
Work-up and Purification: Cool the reaction mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Enzymatic Synthesis
Lipase-catalyzed esterification offers a milder and more selective alternative to chemical synthesis. This method avoids the use of harsh acidic catalysts and high temperatures, which can be beneficial for sensitive substrates.
Figure 3: General Workflow for Enzymatic Synthesis of Oleyl Lactate.
Spectroscopic Characterization
While specific spectra for oleyl lactate are not widely published, the expected spectral features can be inferred from the analysis of similar lactate esters.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oleyl chain, including the vinyl protons of the double bond (around 5.3 ppm), the methylene (B1212753) group adjacent to the ester oxygen (a triplet around 4.1 ppm), and the terminal methyl group (a triplet around 0.9 ppm). The lactate moiety would exhibit a quartet for the methine proton (around 4.2 ppm) and a doublet for the methyl group (around 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (around 175 ppm), the methine carbon of the lactate group (around 67 ppm), and the carbons of the oleyl chain, including the olefinic carbons (around 130 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of oleyl lactate is expected to display a strong absorption band for the ester carbonyl group (C=O) at approximately 1735-1750 cm⁻¹. A broad band corresponding to the hydroxyl group (O-H) of the lactate moiety would be present around 3400-3500 cm⁻¹. Characteristic C-H stretching vibrations of the alkyl chain would appear in the 2850-2960 cm⁻¹ region.
Applications in Drug Development
Oleyl lactate's properties make it a promising excipient in various drug delivery systems, particularly for topical and transdermal applications.
Penetration Enhancer
Lactate esters, including oleyl lactate, are known to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[4] The mechanism is thought to involve the disruption of the highly ordered lipid structure of the skin's barrier.
Figure 4: Proposed Mechanism of Oleyl Lactate as a Penetration Enhancer.
Formulation of Nanoparticles and Microemulsions
The amphiphilic nature of oleyl lactate makes it a suitable component in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and microemulsions. These systems can improve the solubility, stability, and bioavailability of poorly water-soluble drugs.
Experimental Protocol (General for Solid Lipid Nanoparticles by Hot Homogenization)
-
Preparation of Lipid Phase: Melt the solid lipid(s) and oleyl lactate at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the lipophilic drug in this molten lipid mixture.
-
Preparation of Aqueous Phase: Heat an aqueous surfactant solution to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization at the elevated temperature for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
Safety and Toxicology
While specific toxicological data for oleyl lactate is limited, the safety of related alkyl lactyl lactates has been reviewed.[5][6] These reviews can provide an initial assessment of the potential toxicity of oleyl lactate.
Table 3: Summary of Toxicological Data for Related Alkyl Lactyl Lactates
| Test | Species | Results | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | > 5,000 mg/kg bw (for Lauryl Lactyl Lactate) | [7] |
| Skin Irritation | Rabbit | Non-irritating to slightly irritating (for Lauryl Lactyl Lactate) | [7] |
| Eye Irritation | Rabbit | Slightly irritating (for Lauryl Lactyl Lactate) | [7] |
| Skin Sensitization | Mouse | No evidence of sensitization (for Lauryl Lactyl Lactate) | [7] |
| Mutagenicity | - | Non-mutagenic (Ames test for Lauryl Lactyl Lactate) | [7] |
Based on the available data for similar compounds, oleyl lactate is expected to have a low order of acute toxicity and to be, at most, a mild skin and eye irritant. However, for any new formulation intended for human use, specific safety and toxicity studies on the final formulation are essential.
Biodegradation
Oleyl lactate, being an ester of a fatty alcohol and lactic acid, is expected to be biodegradable.[8] The ester linkage is susceptible to hydrolysis, both chemically and enzymatically, breaking down the molecule into oleyl alcohol and lactic acid, both of which are readily metabolized.
Figure 5: Proposed Biodegradation Pathway of Oleyl Lactate.
Conclusion
Oleyl lactate is a promising multifunctional excipient for the pharmaceutical and cosmetic industries. Its chemical structure provides a unique combination of lipophilicity and hydrophilicity, making it an effective emollient, solvent, and potential penetration enhancer. While further experimental data on its specific physicochemical properties and toxicological profile are needed, the available information on related compounds suggests a favorable safety profile. The potential of oleyl lactate in advanced drug delivery systems, such as nanoparticles and microemulsions, warrants further investigation for the development of novel and effective therapeutic formulations.
Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for comprehensive experimental validation and regulatory assessment.
References
- 1. Oleyl lactate | C21H40O3 | CID 9884386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. mdpi.com [mdpi.com]
